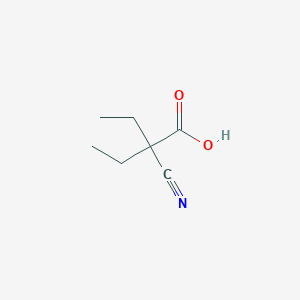

2-Cyano-2-ethylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-2-ethylbutanoic acid is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research and development purposes.

Synthesis Analysis

The synthesis of 2-Cyano-2-ethylbutanoic acid or its derivatives has been reported in several studies. For instance, a study focused on the development and validation of an analytical method for quantifying cyanoacetic acid in teriflunomide drug substance using high-performance ion chromatography . Another study reported the design, synthesis, and antifungal activity evaluation of novel 2-cyano-5-oxopentanoic acid derivatives as potential succinate dehydrogenase inhibitors . Furthermore, the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid was achieved by expressing the nitrilase gene of Rhodococcus rhodochrous J1 in Escherichia coli .Chemical Reactions Analysis

The chemical reactions involving 2-Cyano-2-ethylbutanoic acid have been studied in the context of its use in the synthesis of other compounds. For example, a study reported the use of cyanoacetic acid in teriflunomide drug substance using a high-performance ion chromatography . Another study discussed the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Scientific Research Applications

Antifungal Activity

“2-Cyano-2-ethylbutanoic acid” has been used in the design and synthesis of novel antifungal agents . Specifically, derivatives of this compound have been tested for their in vitro antifungal activity against five plant pathogenic fungi, including Gibberella zeae, Helminthosporium maydis, Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum . Some of these derivatives have shown stronger antifungal activities and affinities than carbendazim, a widely used fungicide .

Succinate Dehydrogenase Inhibitors

Derivatives of “2-Cyano-2-ethylbutanoic acid” have been found to be potential succinate dehydrogenase inhibitors (SDHIs) . Succinate dehydrogenase is an enzyme that plays a critical role in the tricarboxylic acid (TCA) cycle and the respiration chain. Inhibitors of this enzyme disrupt the mitochondrial TCA cycle and respiration chain, making them effective fungicides .

Design and Synthesis of Novel Compounds

The compound has been used as a building block in the design and synthesis of novel compounds . These novel compounds are characterized by IR, 1H NMR, 13C NMR, and HRMS .

Crystal Structure Determination

Single crystals of certain derivatives of “2-Cyano-2-ethylbutanoic acid” have been determined and crystallized in the orthorhombic system with space group Fdd2 . This provides valuable information about the compound’s structure and properties .

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of “2-Cyano-2-ethylbutanoic acid” to understand their interactions with succinate dehydrogenase . These studies provide insights into the compound’s potential as a succinate dehydrogenase inhibitor .

Commercial Availability

“2-Cyano-2-ethylbutanoic acid” is commercially available from several suppliers for scientific research needs . This makes it accessible for researchers across various fields .

Safety and Hazards

The safety data sheet for 2-Cyano-2-ethylbutanoic acid suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Mode of Action

The exact mode of action of 2-Cyano-2-ethylbutanoic acid is currently unknown due to the lack of specific studies on this compound . Cyano groups in general are known to participate in various intermolecular interactions, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Cyano groups can be involved in various biochemical processes, but without specific studies on this compound, it is difficult to determine the exact pathways it affects .

Pharmacokinetics

Some properties have been predicted, such as high gastrointestinal absorption and permeability across the blood-brain barrier .

properties

IUPAC Name |

2-cyano-2-ethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZGCSZDLSBANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-2-ethylbutanoic acid | |

CAS RN |

4386-07-6 |

Source

|

| Record name | 2-cyano-2-ethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)

![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)